Calcoloid Brown RRP

Description

Historical Trajectories and Early Industrial Significance of Vat Dyes

The history of dyes is deeply intertwined with human civilization, with natural sources providing colorants for millennia. Vat dyes, a significant class of synthetic dyes, trace their origins back to ancient practices, notably the use of indigo (B80030), which is considered one of the oldest known natural dyes. britannica.comtaylorandfrancis.com The term "vat dye" itself derives from the vats used in the reduction of indigo plants through fermentation. britannica.com

A pivotal moment in dye chemistry occurred in 1901 with the synthesis of the first synthetic vat dye, Indanthrene blue, by René Bohn at BASF. fibre2fashion.comebsco.com This breakthrough marked a transition from reliance on natural dyes to the creation of complex, synthesized colorants with superior properties. Vat dyes are characterized by their water-insoluble nature, requiring a reduction process to a soluble "leuco" form before application to fibers. This leuco form impregnates the material, and subsequent oxidation restores the insoluble, colored dye within the fiber matrix. britannica.comtaylorandfrancis.comfibre2fashion.com This unique application method results in exceptional fastness properties, particularly resistance to washing and light, making vat dyes highly desirable for durable textile coloration. britannica.comfibre2fashion.com The development of synthetic vat dyes, particularly anthraquinone (B42736) derivatives, expanded the available palette and improved colorfastness, revolutionizing the textile industry throughout the late 19th and early 20th centuries. britannica.comraa.sedoi.org By the early 20th century, thousands of new synthetic dye molecules had been patented, driven by industrial demand and advancements in organic chemistry. doi.orgmdpi.combohrium.comsemanticscholar.org

Evolution of Research Paradigms for Complex Organic Pigments and Dyes

The research paradigms surrounding complex organic pigments and dyes have undergone a dramatic evolution. Initially focused on replicating and improving upon natural colorants, the field rapidly expanded with the advent of synthetic organic chemistry in the mid-19th century. doi.orgmdpi.com The discovery of Mauveine in 1856 by William Perkin initiated an era of synthetic dye development, leading to a vast array of new molecules with tailored properties. semanticscholar.orgrsc.org

Early research primarily centered on synthesis, purification, and application in traditional sectors like textiles. However, advancements in organic synthesis, spectroscopy, and analytical techniques have propelled dye chemistry into new frontiers. beilstein-journals.orgbeilstein-journals.org Modern research paradigms now emphasize the design and synthesis of functional dyes with specific photophysical and chemical properties for highly specialized applications. These include roles in advanced materials science, such as organic light-emitting diodes (OLEDs), solar cells, and organic semiconductors, as well as in life sciences and medical diagnostics, where dyes serve as fluorescent probes, chemosensors, and labels. beilstein-journals.orgbeilstein-journals.orgnih.govmdpi.com The investigation of dye degradation pathways and the characterization of historical dyes for cultural heritage preservation also represent significant areas of contemporary research. mdpi.combohrium.com

Contemporary Relevance of Calcoloid Brown RRP in Specialized Chemical Systems

This compound, identified by CAS Number 879417-98-8 and a linear formula of C24H12O2S2, is classified as a vat dye and is supplied by major chemical providers for early discovery research. sigmaaldrich.comsigmaaldrich.com This positioning suggests its relevance in specialized chemical systems where novel compounds are explored for potential advanced applications. While specific research findings on this compound itself are not extensively documented by suppliers, its availability indicates its utility in exploratory chemical synthesis and material science investigations. sigmaaldrich.com

The contemporary relevance of compounds like this compound lies in their potential contribution to the ongoing evolution of dye chemistry. As research paradigms shift towards highly specific functionalities, molecules with unique structural motifs, such as the complex polycyclic structures characteristic of vat dyes, are valuable for probing new chemical reactions, developing novel materials, or serving as building blocks in complex molecular architectures. Its role, therefore, is likely within the foundational stages of research, where its properties are being investigated for future applications that may extend beyond traditional coloration into areas requiring specific electronic, optical, or chemical behaviors.

Structure

3D Structure

Properties

Molecular Formula |

C24H12O2S2 |

|---|---|

Molecular Weight |

396.5 g/mol |

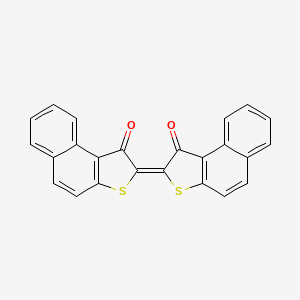

IUPAC Name |

(2Z)-2-(1-oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one |

InChI |

InChI=1S/C24H12O2S2/c25-21-19-15-7-3-1-5-13(15)9-11-17(19)27-23(21)24-22(26)20-16-8-4-2-6-14(16)10-12-18(20)28-24/h1-12H/b24-23- |

InChI Key |

RNJIWICOCATEFH-VHXPQNKSSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)/C(=C/4\C(=O)C5=C(S4)C=CC6=CC=CC=C65)/S3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=C4C(=O)C5=C(S4)C=CC6=CC=CC=C65)S3 |

Origin of Product |

United States |

Methodologies for Synthesis and Structural Derivatization of Calcoloid Brown Rrp Analogues

Advanced Synthetic Strategies for Vat Dye Architectures

The fundamental synthetic strategy for vat dyes involves creating complex, often polycyclic, organic molecules that exhibit insolubility in water but can be rendered soluble through reduction. This soluble form, known as the leuco form, is crucial for the dyeing process. The general vat dyeing process involves several key steps:

Vatting: The insoluble dye is treated with a reducing agent, typically sodium dithionite (B78146) (Na₂S₂O₄), in an alkaline medium (e.g., sodium hydroxide). This converts the dye into its water-soluble leuco form.

Dyeing: The textile material is immersed in the dyebath containing the soluble leuco dye, allowing it to be absorbed by the fibers.

Oxidation: The absorbed leuco dye is then oxidized, usually by exposure to air or an oxidizing agent like hydrogen peroxide. This step regenerates the insoluble, colored form of the dye, trapping it within the fiber matrix.

After-treatment: The dyed fabric undergoes thorough washing, often with detergent and soda ash, to remove any unfixed dye particles from the surface.

While specific proprietary synthetic routes for Calcoloid Brown RRP are not publicly detailed, the synthesis of other vat dyes provides insight into potential strategies. For instance, the synthesis of indigo (B80030), a foundational vat dye, involves processes such as the Heumann synthesis, which typically begins with aniline (B41778) and chloroacetic acid to form an intermediate, followed by alkali fusion and oxidation. Another example involves reacting violanthrone (B7798473) with hydroxylamine (B1172632) sulfate (B86663) in the presence of a catalyst like vanadium pentoxide to yield a black vat dye archive.org. These examples highlight the use of polycyclic aromatic precursors and specific functionalization reactions in vat dye synthesis. The molecular structure of this compound (C24H12O2S2) suggests a synthesis involving sulfur-containing precursors or reactions that introduce sulfur into aromatic systems.

Exploration of Novel Precursor Compounds and Reaction Pathways

The development of novel vat dyes often hinges on the exploration of new precursor compounds and innovative reaction pathways to achieve desired shades, improved performance, or more sustainable manufacturing processes. For compounds like this compound, which contains sulfur in its structure (C24H12O2S2), potential precursor exploration could involve sulfur-containing aromatic heterocycles or reactions that facilitate the incorporation of sulfur atoms into complex conjugated systems.

General vat dye synthesis pathways often utilize reactions such as condensation, cyclization, and oxidation/reduction steps. For example, the synthesis of indigo derivatives can involve N-phenylglycine salts that are converted to indoxyl compounds via alkali fusion, followed by oxidation. Similarly, the synthesis of a black vat dye from violanthrone involves the reaction of violanthrone with hydroxylamine sulfate under catalytic conditions archive.org.

The exploration of novel pathways might focus on:

Catalytic Reactions: Utilizing advanced catalysts to improve reaction efficiency, selectivity, and reduce the need for stoichiometric reagents, thereby minimizing waste.

Multicomponent Reactions: Developing one-pot syntheses that combine multiple precursor molecules in a single reaction vessel to streamline the process and reduce intermediate isolation steps.

Functionalization of Existing Chromophores: Modifying known vat dye chromophores by introducing new functional groups or extending conjugation to tune color and properties.

The chemical formula C24H12O2S2 suggests a molecular architecture that could be built from smaller aromatic or heteroaromatic building blocks, potentially involving thiophene (B33073) or benzothiophene (B83047) derivatives, or reactions that introduce disulfide linkages or thioether groups into a larger conjugated system.

Design and Synthesis of this compound Derivatives for Targeted Performance

The design and synthesis of derivatives of this compound are driven by the need to enhance specific performance characteristics, such as color shade, light fastness, wash fastness, affinity for different fibers, or solubility in specific application media. Derivatization involves chemically modifying the parent compound to alter its molecular structure and, consequently, its properties.

For vat dyes, targeted performance improvements might include:

Enhanced Solubility: Modifying the structure to improve solubility in the reduced (leuco) form, which can lead to better dye penetration and leveling.

Improved Fastness: Introducing substituents that increase the dye's resistance to fading from light, washing, or chemical agents.

Shade Modification: Altering the electronic conjugation within the molecule to shift the absorption spectrum and achieve different hues.

Application Versatility: Designing derivatives suitable for specific dyeing techniques (e.g., printing, continuous dyeing) or for application to a wider range of fibers.

Chemical derivatization techniques can involve various reactions, such as acylation, alkylation, halogenation, nitration, or the introduction of sulfonic acid groups, depending on the desired outcome and the reactive sites within the molecule. For instance, while not directly for performance enhancement but for analytical purposes, vat dyes can be derivatized to oximes using hydroxylamine hydrochloride. The specific performance goals for this compound would dictate the synthetic strategies employed to create its derivatives. For example, if improved light fastness is desired, structural modifications that enhance the molecule's stability against photochemical degradation would be pursued.

Green Chemistry Approaches in this compound Synthesis

The textile industry is increasingly adopting green chemistry principles to minimize its environmental footprint, addressing issues such as water pollution, energy consumption, and the use of hazardous chemicals bestchem.huchemcd.comchemcd.com. Applying these principles to the synthesis of this compound and its analogues would involve designing processes that are inherently safer and more sustainable.

Key green chemistry approaches relevant to dye synthesis include:

Atom Economy: Designing synthetic routes where the maximum proportion of atoms from the reactants is incorporated into the final product, thereby minimizing waste chemcd.com.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with environmentally benign alternatives like water, supercritical CO₂, or ionic liquids, and minimizing the use of auxiliary chemicals chemcd.com.

Catalysis: Employing catalytic reagents over stoichiometric ones, as catalysts can be used in smaller amounts and often recovered and reused, leading to more efficient and less wasteful processes chemcd.com.

Renewable Feedstocks: Utilizing raw materials derived from renewable resources rather than petrochemicals chemcd.com.

Process Intensification: Developing more efficient reaction conditions, such as lower temperatures and pressures, or continuous flow processes, to reduce energy consumption.

Waste Minimization: Redesigning processes to eliminate or reduce the generation of hazardous waste at the source chemcd.com.

While specific green synthetic routes for this compound are not detailed, the broader context of sustainable textile chemistry suggests that future research might focus on enzymatic synthesis, biocatalysis, or the development of novel, less toxic reducing agents for the vatting process. Innovations in microbial-based dyeing processes, where engineered microorganisms produce colorants, represent a significant advancement in reducing water usage and eliminating harmful chemical mordants chemcd.com.

Information regarding "this compound" is not available in the provided search results.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound “this compound,” it has been determined that there is no specific information available to fulfill the detailed article request. Searches for this particular compound name did not yield any relevant results detailing its spectroscopic and analytical characterization.

The instructions require a thorough, informative, and scientifically accurate article based on detailed research findings, including data tables for various advanced analytical techniques. Without any primary or secondary sources describing the molecular structure, spectroscopic properties, or chromatographic behavior of "this compound," it is impossible to generate the requested content while adhering to the core requirements of accuracy and factual reporting.

Therefore, the subsequent sections of the requested article cannot be provided. Any attempt to create content for the specified outline would be speculative and would not meet the standards of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization Techniques for Calcoloid Brown Rrp

Chromatographic Separation Techniques for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a compound such as Calcoloid Brown RRP, HPLC would be invaluable for assessing its purity and identifying any potential isomers or related substances. A reversed-phase HPLC method is often the first choice for non-polar to moderately polar organic compounds. nih.gov

When coupled with advanced detectors, the informational output of HPLC is significantly enhanced. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector would provide ultraviolet-visible (UV-Vis) spectra of the analyte as it elutes, offering insights into its chromophoric structure. Mass Spectrometry (MS) detectors, particularly when used in tandem (MS/MS), provide molecular weight information and fragmentation patterns, which are crucial for structural elucidation and confirmation of the compound's identity. researchgate.netbrown.edu

Table 1: Hypothetical HPLC-MS Parameters for Analysis of this compound

| Parameter | Value | Purpose |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 4 µm) nih.gov | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for gradient elution |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for gradient elution |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate |

| Column Temperature | 30 °C | For reproducible retention times |

| Detector 1 | DAD (200-600 nm) | To obtain UV-Vis spectra |

| Detector 2 | ESI-MS (Positive/Negative Ion Mode) | To determine molecular weight and fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For this compound, GC-MS would be particularly useful for identifying any residual volatile solvents from its synthesis or purification process.

Furthermore, GC-MS is an excellent tool for studying the degradation products of a compound. nih.gov By subjecting this compound to forced degradation conditions (e.g., heat, light, oxidation, acid/base hydrolysis), subsequent GC-MS analysis of the volatile degradation products can help to elucidate its stability profile and degradation pathways. mdpi.com Derivatization may be necessary for non-volatile degradation products to make them amenable to GC analysis.

Table 2: Potential Volatile Degradation Products Identifiable by GC-MS

| Compound Class | Potential Origin |

| Phenols/Cresols | Cleavage of aromatic ether linkages |

| Phthalates | From plasticizers or as synthesis byproducts |

| Aromatic Amines | Degradation of azo or amine functionalities |

| Carboxylic Acids | Oxidation of alkyl side chains |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For a solid compound like this compound, XRD analysis would reveal whether the material is crystalline or amorphous. If crystalline, the XRD pattern is a unique fingerprint of its crystal lattice structure. govinfo.gov

High-resolution XRD can provide detailed information about the unit cell dimensions, space group, and atomic positions within the crystal. brown.edu This data is fundamental for understanding the solid-state properties of the compound, such as its polymorphism, which can impact its physical and chemical stability. The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Table 3: Information Obtainable from XRD Analysis

| Parameter | Description | Significance |

| Peak Positions (2θ) | Angular positions of diffraction peaks | Relates to the unit cell dimensions and crystal lattice |

| Peak Intensities | Height or area of diffraction peaks | Related to the arrangement of atoms in the crystal structure |

| Peak Width (FWHM) | Full width at half maximum of diffraction peaks | Inversely related to the crystallite size and can indicate strain |

| Crystallinity | Ratio of crystalline to amorphous content | Indicates the degree of long-range order in the solid |

Advanced Microscopy Techniques for Morphology and Aggregation Studies

Advanced microscopy techniques are essential for visualizing the physical form and structure of a material at the micro- and nanoscale. For this compound, these techniques would provide insights into its particle size, shape (morphology), and state of aggregation.

Scanning Electron Microscopy (SEM): SEM would be used to obtain high-resolution images of the surface topography of this compound powder. It can reveal details about particle shape, size distribution, and surface texture.

Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structure of the material. It can be used to observe the size and shape of primary particles and to investigate the presence of any internal porosity or defects.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface topography. It would be useful for examining the surface of single particles or thin films of this compound at the nanometer scale. brown.edu

These techniques are often used in conjunction to provide a comprehensive understanding of the material's physical characteristics, which can influence its bulk properties such as solubility and dissolution rate.

Mechanistic Investigations of Calcoloid Brown Rrp Interactions

Elucidation of Reaction Mechanisms in Dyeing Processes

The application of Calcoloid Brown RRP in textile dyeing primarily follows the established principles of vat dyeing. This process is characterized by a series of chemical transformations involving the dye molecule and the textile substrate, ensuring durable and vibrant coloration. The core mechanism involves the reduction of the insoluble, colored dye to a water-soluble leuco form, followed by its absorption into the fiber, and subsequent re-oxidation to regenerate the insoluble colored pigment within the fiber matrix.

The initial step requires a reducing agent, typically sodium dithionite (B78146) (Na₂S₂O₄), in an alkaline medium. This process converts the carbonyl groups within the naphtho[2,1-b]thiophenone structure of this compound into hydroxyl groups, forming the leuco-dye. This leuco form is significantly more soluble in water, allowing it to penetrate the cellulosic or proteinaceous fibers. The solubility of this compound is notably low in water (< 0.1 mg/L), necessitating this reduction step for effective dyeing vulcanchem.com.

Once absorbed into the fiber, the leuco-dye is then re-oxidized. This is commonly achieved by exposure to air, or more controlled methods involving oxidizing agents like hydrogen peroxide or sodium perborate. The re-oxidation process regenerates the original insoluble chromophore, trapping it within the fiber structure. This physical entrapment, coupled with potential weak intermolecular forces, contributes to the dye's excellent fastness properties, with ratings of 4–5 on the ISO scale for washing, rubbing, and perspiration vulcanchem.com.

The dyeing process itself can be understood through general stages:

Migration: The dye, in its soluble leuco form, moves from the bulk dye liquor to the surface of the textile substrate. This is influenced by the dye's solubility and the liquor flow rates mdpi.com.

Adsorption: The leuco-dye molecules are incorporated into the fiber structure. This stage is affected by the nature of the substrate, dye-fiber interactions, temperature, pH, and auxiliary chemicals mdpi.com.

Diffusion: The leuco-dye molecules diffuse into the interior of the fiber. This process is dependent on the dye's molecular size and shape, the fiber's internal structure, and the process temperature mdpi.com.

Fixation: The final step involves the re-oxidation of the leuco-dye to its insoluble form, effectively fixing the color within the fiber.

Photochemical and Thermal Reaction Pathways

This compound exhibits remarkable photostability, a critical attribute for textile dyes. Studies indicate that it retains approximately 95% of its color intensity after prolonged exposure to Xenon arc light for 500 hours vulcanchem.com. This high degree of photostability suggests that the conjugated π-electron system within its bis-naphtho[2,1-b]thiophenone structure is robust and not readily susceptible to photochemical degradation pathways such as photolysis or photo-oxidation under typical light exposure conditions. While general studies on brown carbon (BrC) indicate that aromatic rings and certain functional groups can undergo photochemical reactions leading to photobleaching researchgate.netnih.gov, the specific molecular architecture of this compound appears to confer significant resistance.

Information regarding the specific thermal degradation pathways of this compound is not extensively detailed in the available literature. However, its chemical structure, featuring fused heterocyclic systems and a planar geometry, is generally associated with good thermal stability. Studies on similar complex organic molecules often investigate decomposition mechanisms using techniques like Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (FTIR) to identify volatile decomposition products and kinetic parameters researchgate.netnih.gov. The absence of reported thermal degradation under standard dyeing conditions (typically between 60-100°C) implies a sufficient thermal resilience for textile processing.

Table 1: Photochemical Stability of this compound

| Exposure Condition | Duration | Color Intensity Retention | Reference |

| Xenon Arc Light Exposure | 500 hours | 95% | vulcanchem.com |

Interactions with Substrate Materials at the Molecular Level

The interaction of this compound with textile substrates occurs at a molecular level, driven by the chemical nature of both the dye and the fiber. For cellulosic fibers like cotton, the dyeing process relies on the physical entrapment of the insoluble pigment formed after re-oxidation of the leuco-dye. While direct covalent bonding, as seen with reactive dyes, is not the primary mechanism for vat dyes like this compound, the dye molecule's planar structure and extensive conjugation likely facilitate strong intermolecular interactions with the cellulose (B213188) polymer chains. These interactions can include van der Waals forces and potentially π-π stacking, contributing to the dye's substantivity and fastness researchgate.netnih.govnih.gov. The hydroxyl groups present on cellulose also offer sites for hydrogen bonding, which can further stabilize the dye-fiber complex.

Preliminary studies have also indicated that this compound exhibits selective binding to collagen fibers, suggesting potential interactions with proteinaceous materials such as wool or silk vulcanchem.com. These interactions would likely involve hydrogen bonding between the dye's carbonyl groups and the amide linkages or amino acid side chains of proteins. Additionally, van der Waals forces and potentially hydrophobic interactions between the aromatic regions of the dye and the protein backbone can play a role in the binding mechanism. The specific arrangement of functional groups on the protein fiber would dictate the strength and nature of these molecular interactions.

Electrocatalytic and Redox Mechanisms

While the vat dyeing process inherently involves redox chemistry—the reduction of the dye to its leuco form and its subsequent re-oxidation—specific electrocatalytic or redox mechanisms directly attributed to this compound itself, beyond its role as a substrate in these reactions, are not extensively documented. The dye molecule participates in the redox cycle by accepting electrons during reduction and donating them during re-oxidation. The efficiency of these transformations is largely dependent on the reducing and oxidizing agents used in the dyeing bath and the electrochemical potential of the system.

The chemical structure of this compound, with its conjugated diketone system, suggests it can readily undergo reversible reduction and oxidation. However, there is no specific evidence presented in the literature that this compound acts as an electrocatalyst for other reactions or possesses unique redox properties that are exploited in specialized electrochemical dyeing processes beyond the standard vatting procedure. Further research would be required to elucidate any such specific electrocatalytic or redox functionalities.

Degradation Pathways and Environmental Transformation Studies of Calcoloid Brown Rrp

Photodegradation Mechanisms under Simulated Environmental Conditions

The interaction of sunlight with dyes in aquatic environments can initiate photodegradation, a key process in their environmental transformation. For indigoid dyes, a class that includes the thioindigo (B1682309) structure of Calcoloid Brown RRP, photodegradation is a complex process. Studies on indigo (B80030) and its derivatives have shown that these compounds can be relatively photostable, though degradation does occur over time. bohrium.com The process can be influenced by various environmental factors such as the intensity of light, pH of the water, and the presence of other chemical species.

Research on the photodegradation of indigoids has utilized techniques like capillary high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) to identify degradation products after accelerated aging in a solar box. bohrium.com For indigotin, a related compound, degradation products identified include isatin (B1672199) and isatoic anhydride, which are formed by the cleavage of the central double bond of the indol structures. bohrium.com While specific photodegradation products for this compound have not been documented, it is plausible that similar cleavage of the thioindigo chromophore occurs.

The general mechanism of photodegradation for many organic dyes in the presence of semiconductor photocatalysts like TiO2 involves the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) upon UV irradiation. These radicals can then attack the dye molecule, leading to its degradation. researchgate.net The photodegradation of indigo dye has been shown to follow first-order reaction kinetics in the presence of a TiO2/zeolite composite photocatalyst. researchgate.net

Table 1: Identified Photodegradation Products of Related Indigoid Dyes

| Parent Compound | Degradation Product | Analytical Method |

|---|---|---|

| Indigotin | Isatin | HPLC-ESI-MS/MS |

| Indigotin | Isatoic anhydride | HPLC-ESI-MS/MS |

| Indirubin | Multiple unidentified compounds | HPLC-ESI-MS/MS |

| Isoindigotin | Multiple unidentified compounds | HPLC-ESI-MS/MS |

Data sourced from studies on related indigoid dyes as direct data for this compound is not available. bohrium.com

Chemical Degradation Pathways (e.g., Oxidative, Reductive Cleavage)

Chemical degradation of vat dyes can occur through oxidative or reductive pathways, which are fundamental to both their application in dyeing and their environmental breakdown.

Reductive Cleavage: The application of vat dyes, including those of the thioindigo class, involves a reduction step to convert the insoluble pigment into a soluble leuco form. This process is typically carried out using reducing agents like sodium dithionite (B78146) (Na2S2O4) in an alkaline medium. researchgate.netmatec-conferences.org This same reductive process can occur in anaerobic environments, leading to the decolorization of the dye. The reduction of the indigo chromophore to leucoindigo (B3055547) is a well-documented example of this process. researchgate.net While effective for dyeing, the use of sodium dithionite contributes to wastewater pollution. researchgate.net

Oxidative Cleavage: Oxidative degradation can effectively break down the chromophoric structure of dyes. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are one method for achieving this. Ozonolysis is a specific oxidative cleavage reaction where ozone (O3) cleaves carbon-carbon double bonds. youtube.com This process could potentially break the central C=C bond in the thioindigo structure of this compound, leading to the formation of smaller, oxygenated molecules. Another powerful oxidizing agent is potassium permanganate, which, under hot, concentrated, and acidic conditions, can also carry out oxidative cleavage of alkenes. youtube.com In such oxidizing conditions, any initially formed aldehydes would likely be further oxidized to carboxylic acids. youtube.com

Enzymatic Degradation and Biotransformation Processes

The enzymatic machinery of various microorganisms, particularly fungi, offers a promising avenue for the bioremediation of dye-contaminated effluents. White-rot fungi are known to produce extracellular ligninolytic enzymes, such as laccases and peroxidases, which have a broad substrate specificity and can degrade a wide range of recalcitrant organic pollutants, including dyes. nih.govmdpi.com

The degradation of indigo dye by ligninolytic fungi has been demonstrated, with decolorization occurring within a few days in liquid cultures. researchgate.net Fungi such as Phellinus gilvus, Pleurotus sajor-caju, and Pycnoporus sanguineus have shown high efficacy in decolorizing indigo. researchgate.net The mechanism of enzymatic degradation often involves the cleavage of the dye's chromophore. For azo dyes, this can involve the asymmetric cleavage of the azo bond by laccase, followed by oxidative cleavage, desulfonation, and deamination. microbiologyjournal.org A similar oxidative breakdown of the thioindigo structure by these enzymes is plausible.

A study on the degradation of various anthraquinone (B42736) vat dyes, including a "Vat Brown R," by a microbial consortium of Bacillus flexus, Proteus mirabilis, and Pseudomonas aeruginosa demonstrated significant decolorization. nih.gov The consortium was more effective than the individual strains, suggesting synergistic interactions. nih.gov The degradation was attributed to the production of enzymes like lignin (B12514952) peroxidase, laccase, and tyrosinase. nih.gov

Table 2: Microbial Degradation of Various Vat Dyes by a Bacterial Consortium

| Dye | Microbial Strain/Consortium | Decolorization Time (hours) | Average Decolorization Rate (µg/h) |

|---|---|---|---|

| Indanthrene Blue RS | Consortium-BP | 9 | 11,088 |

| Indanthrene Blue RS | Bacillus flexus | 24 | 4,083 |

| Indanthrene Blue RS | Proteus mirabilis | 20 | 3,833 |

| Indanthrene Blue RS | Pseudomonas aeruginosa | 14 | 3,708 |

Data from a study on the degradation of anthraquinone vat dyes by a developed bacterial consortium. nih.gov

Hydrolytic Stability and Transformation Products

Spectroscopic Tracking of Degradation Intermediates

Spectroscopic techniques are invaluable for monitoring the degradation of dyes and identifying intermediate products. UV-Visible (UV-Vis) spectroscopy is commonly used to track the decolorization of a dye solution by measuring the decrease in absorbance at its maximum wavelength (λmax).

More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier Transform Infrared Spectroscopy (FTIR) provide structural information about the degradation products. In a study on the electrochemical degradation of C.I. Vat Brown 1, a related anthraquinone vat dye, these techniques were employed to follow the degradation process. nih.gov The disappearance of characteristic peaks in the FTIR spectrum and the emergence of new peaks in the LC-MS chromatogram confirmed the breakdown of the parent dye molecule and the destruction of its aromatic rings. nih.gov Specifically, the mass spectrum of C.I. Vat Brown 1 before and after electrolysis showed a clear reduction in the parent ion peak and the appearance of smaller fragments, indicating successful degradation. nih.gov

FTIR has also been used to study the interaction of thioindigo with mineral surfaces, showing a downshift in the C=O stretching mode, which suggests an interaction between the carbonyl groups of the dye and the mineral. researchgate.net This indicates that spectroscopic methods can be sensitive to the chemical environment and binding of thioindigo dyes, which is relevant for understanding their fate in soils and sediments.

Modeling of Environmental Transformation Kinetics and Fate

Modeling the environmental fate of chemicals is essential for predicting their distribution, persistence, and potential for exposure. Such models integrate data on a chemical's properties with information about the environment to simulate its transformation and transport.

The kinetics of dye degradation often follow pseudo-first-order models, particularly in photocatalytic and some biological degradation processes. researchgate.netjmaterenvironsci.com For instance, the photocatalytic degradation of dyes in textile effluent using a TiO2-based catalyst was shown to follow the Langmuir-Hinshelwood model, which is often simplified to a pseudo-first-order kinetic model. jmaterenvironsci.com The rate constant for the degradation can be influenced by factors such as catalyst loading, temperature, and UV light intensity. jmaterenvironsci.com

A biokinetic model for the degradation of dye effluent by Pseudomonas stutzeri found that the process was first-order with respect to both the microbial concentration and the initial Chemical Oxygen Demand (COD) of the effluent. researchgate.net While specific environmental fate models for this compound have not been developed, the principles and parameters used in models for other dyes could be adapted. Key parameters would include its water solubility, octanol-water partition coefficient (Kow), vapor pressure, and rate constants for photodegradation, biodegradation, and hydrolysis. The development of robust environmental fate models for this and other vat dyes is an area that requires further research to better predict their long-term behavior in the environment. rsc.org

Theoretical and Computational Chemistry Approaches for Calcoloid Brown Rrp

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule like Calcoloid Brown RRP. These methods, which are based on the principles of quantum mechanics, can provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.

One of the primary outputs of quantum chemical calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity.

For azo dyes, these calculations can elucidate the nature of the electronic transitions that give rise to their color. The electronic properties, such as the energy bandgap, ionization potential, electron affinity, electronegativity, and chemical hardness, can be investigated using Frontier Molecular Orbital Theory based on the HOMO and LUMO energy interactions. icontechjournal.com

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |

| Electron Affinity | Energy released when an electron is added to a neutral atom. |

| Ionization Potential | Energy required to remove an electron from a neutral atom. |

| Chemical Hardness | Resistance to change in electron distribution. |

| Dipole Moment | A measure of the polarity of the molecule. |

This table represents typical parameters obtained from quantum chemical calculations for organic dyes.

These quantum chemical parameters can be correlated with experimental observations. For instance, in studies of azo dyes as corrosion inhibitors, a correlation between theoretical and experimental results is often discussed. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For a dye like this compound, MD simulations can provide critical insights into its interactions with other molecules, such as solvents, other dye molecules (aggregation), or substrates (e.g., textile fibers).

These simulations solve Newton's equations of motion for a system of interacting particles, providing trajectories that reveal the time evolution of the system. From these trajectories, various properties can be calculated. For example, MD simulations have been used to investigate the adsorption of azo dyes onto surfaces like graphene nanosheets. physchemres.orgphyschemres.org Such studies can reveal the importance of interactions like π-π stacking between the aromatic rings of the dye and the surface. physchemres.org

MD simulations are also instrumental in studying the aggregation of dye molecules in solution, a phenomenon that can significantly affect the dyeing process and the final color. The simulations can help understand how factors like temperature and the presence of other substances influence dye aggregation. nih.gov Key analyses in MD simulations of dye systems include:

Radial Distribution Functions: To understand the structuring of solvent molecules around the dye.

Potential of Mean Force Calculations: To determine the free energy profile of processes like dye adsorption or aggregation.

Hydrogen Bond Analysis: To quantify the hydrogen bonding between the dye and its environment. nih.gov

Table 2: Applications of Molecular Dynamics Simulations for Dyes

| Application | Information Gained |

| Dye Aggregation | Understanding the mechanisms and thermodynamics of how dye molecules cluster in solution. |

| Dye-Substrate Interaction | Elucidating the binding modes and energies of dyes on surfaces like textiles or nanoparticles. |

| Solvent Effects | Investigating how the solvent structure around the dye molecule influences its properties and behavior. |

| Biodegradation Studies | Simulating the interaction of dyes with enzymes, such as azoreductases, to understand biodegradation mechanisms. nih.gov |

This table illustrates the utility of MD simulations in the study of dye molecules.

Density Functional Theory (DFT) for Spectroscopic Property Prediction

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a standard tool for predicting the properties of molecules, including their spectroscopic characteristics. DFT calculations can provide a good balance between accuracy and computational cost, making them suitable for relatively large molecules like this compound.

A key application of DFT in the study of dyes is the prediction of their electronic absorption spectra (UV-Vis spectra). By using time-dependent DFT (TD-DFT), it is possible to calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in the experimental spectrum. researchgate.netnih.gov These calculations can help in understanding the origin of the dye's color and how it is influenced by its chemical structure. For instance, DFT studies have been used to investigate how different functional groups on an azo dye molecule can lead to shifts in the maximum absorption wavelength (λmax). nih.gov

DFT is also widely used to predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated, which can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

Table 3: Spectroscopic Properties Predicted by DFT and Their Relevance

| Spectroscopic Property | Relevance |

| UV-Vis Absorption Spectra | Understanding the color of the dye and the nature of its electronic transitions. |

| Vibrational Frequencies (IR/Raman) | Aiding in the structural characterization and identification of functional groups. |

| NMR Chemical Shifts | Assisting in the elucidation of the molecular structure. |

This table summarizes the application of DFT in predicting key spectroscopic properties of dyes.

The accuracy of DFT predictions can be influenced by the choice of the functional and basis set. Therefore, it is common practice to benchmark the computational results against experimental data for a set of related molecules to validate the chosen computational methodology. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Predictive Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. For dyes like this compound, QSAR models can be developed to predict various properties, including their potential environmental impact or their performance in certain applications.

The fundamental principle of QSAR is that the biological activity or property of a chemical is a function of its molecular structure. In a QSAR study, molecular descriptors are calculated for a set of compounds with known activities or properties. These descriptors are numerical representations of the chemical's structure and can be based on constitutional, topological, geometrical, or electronic properties. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity.

In the context of azo dyes, QSAR models have been developed to predict ecotoxicological properties. dergipark.org.tr For example, the OECD QSAR Toolbox can be used to estimate properties like skin sensitization or mutagenicity. dergipark.org.tr Such studies have observed that the presence of certain functional groups, like nitro or ether groups, can significantly influence the toxicity of azo dyes. dergipark.org.tr

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with reliable experimental data is required.

Molecular Descriptor Calculation: A wide range of descriptors is calculated for each molecule.

Model Building: Statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms are used to create the model.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Development of Predictive Models for Complex System Integration

The behavior of a dye like this compound in a real-world application, such as a dyeing process, is often part of a complex system involving interactions between the dye, solvent, substrate, and other chemical auxiliaries. Developing predictive models for such complex systems is a significant challenge that often requires an integrated approach, combining different computational techniques.

These models aim to predict macroscopic outcomes, such as the efficiency of the dyeing process or the final color of a dyed fabric, based on the molecular properties of the components. For example, a multiscale modeling approach could be employed. At the quantum mechanical level, the properties of the individual dye molecule are calculated. These properties can then be used to parameterize a classical force field for MD simulations to study the behavior of a larger system of dye molecules in solution or on a surface. The insights from these simulations can then be fed into higher-level process models.

Machine learning and artificial intelligence are also emerging as powerful tools for developing predictive models for complex systems in the chemical industry. These approaches can learn from large datasets of experimental or computational data to predict outcomes without relying on a detailed physical model of the system. For instance, artificial neural networks could be trained to predict the color of a dyed fabric based on the dye structure and the dyeing conditions.

The ultimate goal of these predictive models is to enable the in silico design of new dyes and dyeing processes with improved performance and reduced environmental impact, thereby accelerating innovation and promoting sustainable chemistry.

Advanced Applications and Technological Innovations Involving Calcoloid Brown Rrp

Research into Pigment Dispersion and Aggregation Phenomena

Development of Smart Materials Incorporating Calcoloid Brown RRP

There is no available literature on the use of this compound in the development of smart materials.

Integration in Advanced Functional Coatings and Inks

Exploration in Optoelectronic and Photonic Devices

The search yielded no information on the exploration or application of this compound in optoelectronic or photonic devices.

Mechanistic Research on Calcoloid Pigment Dyeing Methodologies

There is no available research detailing the mechanistic aspects of dyeing methodologies specifically involving a "Calcoloid" pigment.

Due to the lack of specific data for "this compound," the requested data tables and detailed research findings for each subsection cannot be generated.

Future Research Directions and Emerging Paradigms for Calcoloid Brown Rrp Studies

Interdisciplinary Approaches in Pigment Science

The future study of Calcoloid Brown RRP will necessitate a convergence of expertise from diverse scientific fields. The inherent complexity of organic pigments, which are often insoluble and structurally similar to other compounds, presents significant analytical challenges. pcimag.comlqa.comfrontier-lab.com An interdisciplinary approach can dismantle these challenges by integrating materials science, computational chemistry, and environmental science to create a comprehensive profile of the pigment.

Key Collaborative Areas:

Materials Science & Polymer Chemistry: Research will focus on incorporating this compound into novel polymer composites and hybrid materials. This involves studying the pigment-matrix interface to enhance properties like thermal stability, UV resistance, and mechanical strength. The interaction between the azo dye and various polymers can lead to advanced materials for specialized coatings, inks, and plastics. jchemrev.com

Computational Chemistry & Molecular Modeling: Before synthesis, quantum chemical methods can be employed to predict the color, stability, and potential toxicity of this compound derivatives. This in-silico screening allows for the rational design of new pigments with desired properties, reducing the trial-and-error cycles in the laboratory.

Environmental Science & Toxicology: A critical research avenue is the study of the pigment's biodegradability and the nature of its degradation products. Collaboration with environmental scientists will be crucial to assess its long-term impact on ecosystems and to develop strategies for environmentally benign disposal or recycling.

A summary of potential interdisciplinary research projects for this compound is presented below.

| Research Project Title | Contributing Disciplines | Primary Objective |

| High-Performance Azo Pigment-Polymer Nanocomposites | Materials Science, Polymer Chemistry, Chemical Engineering | To develop advanced coatings with superior durability and colorfastness by optimizing the dispersion and interaction of this compound in a polymer matrix. |

| In Silico Design of Next-Generation Brown Azo Dyes | Computational Chemistry, Organic Synthesis | To use molecular modeling to predict the properties of novel azo structures related to this compound, prioritizing high stability and low predicted toxicity. |

| Biocatalytic Degradation Pathways of Disazo Pigments | Environmental Microbiology, Analytical Chemistry, Toxicology | To identify microorganisms and enzymes capable of breaking down this compound and to characterize the resulting metabolites for environmental risk assessment. |

Innovations in Sustainable Chemical Synthesis and Application

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. rsc.org For pigments like this compound, this translates to reimagining both their synthesis and application to minimize environmental impact, water usage, and energy consumption. sustainability-directory.comoncatex.com

Future research will likely focus on several key areas of innovation:

Bio-based Precursors: Exploring the use of renewable raw materials derived from biomass to replace petroleum-based intermediates in the synthesis of azo dyes. sustainability-directory.comlingayasvidyapeeth.edu.in This approach aligns with the principles of a circular economy.

Waterless and Low-Water Dyeing Technologies: The application phase is a major consumer of water in the textile industry. plugandplaytechcenter.com Technologies such as supercritical CO2 dyeing, where carbon dioxide in a fluid-like state acts as the solvent, offer a promising water-free alternative for applying dyes like this compound to synthetic fabrics. plugandplaytechcenter.com

Energy-Efficient Synthesis: Investigating alternative energy sources like microwaves or ultrasound to accelerate the diazotization and coupling reactions involved in azo dye synthesis. nih.gov These methods can often lead to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating.

Hybrid Pigments: Developing hybrid pigments where the dye molecule is chemically bonded to a polymer particle. This can allow for dyeing at lower temperatures and eliminate the need for salts, which are a significant source of wastewater pollution.

The table below compares conventional and emerging sustainable methods relevant to the lifecycle of this compound.

| Process Stage | Conventional Method | Sustainable Innovation | Key Environmental Benefit |

| Synthesis | Use of petroleum-derived aromatic amines and phenols. | Synthesis from bio-based platform chemicals (e.g., from lignin (B12514952) or sugars). | Reduced reliance on fossil fuels; use of renewable resources. lingayasvidyapeeth.edu.in |

| Application (Textiles) | Aqueous batch dyeing requiring large volumes of water, salts, and heat. | Supercritical CO2 dyeing or digital textile printing. sustainability-directory.complugandplaytechcenter.com | Drastic reduction or elimination of water consumption and wastewater generation. |

| Energy Input | Conventional thermal heating for chemical reactions. | Microwave-assisted or sonochemical synthesis. | Reduced energy consumption and faster reaction rates. |

| Waste Management | Discharge of saline, colored effluent requiring extensive treatment. | Use of recyclable dyeing media (like CO2); development of biodegradable dyes. | Minimization of wastewater pollution and promotion of a circular economy. sustainablemanufacturingexpo.com |

Advanced Characterization of Nanoscale Forms and Assemblies

Understanding the performance of a pigment requires characterizing it at the nanoscale. The size, shape, and surface chemistry of pigment particles, as well as how they assemble in a matrix, dictate final properties like color strength, opacity, and durability. rsc.org For this compound, advanced characterization techniques can provide unprecedented insight into its material properties.

Traditional methods often struggle with the insolubility of organic pigments. lqa.com However, modern analytical tools can overcome these limitations:

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique is highly effective for analyzing insoluble organic pigments. pcimag.comfrontier-lab.com By thermally decomposing the pigment in a controlled manner, the resulting fragments can be identified, providing a chemical fingerprint to elucidate the core structure of this compound without needing to dissolve it. lqa.com

Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) can map the surface topography of pigment particles and their assemblies in a polymer film at the nanometer scale. This allows researchers to visualize particle dispersion and identify potential agglomeration, which can be detrimental to performance. nih.gov

Electron Microscopy: Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of individual pigment particles, revealing details about their size distribution and morphology. nih.gov

This multi-technique approach is essential for establishing structure-property relationships that can guide the synthesis of pigments with improved performance.

| Characterization Technique | Information Provided for this compound | Research Application |

| Pyrolysis-GC/MS | Structural fragments and chemical fingerprint. frontier-lab.com | Confirms the chemical identity and purity of the synthesized pigment; can be used to identify the pigment in a complex matrix like a paint chip. pcimag.com |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography, particle dispersion, and surface roughness of a coating. nih.gov | Optimizing the milling and dispersion process to prevent particle aggregation and ensure a smooth, uniform finish in paint or ink formulations. |

| Transmission Electron Microscopy (TEM) | Primary particle size, size distribution, and crystal morphology. nih.gov | Correlating primary particle characteristics with final coloristic properties like hue and tinting strength. |

| UV-Vis Spectroscopy | Pigment absorption spectrum and color stability. sepscience.com | Evaluating the pigment's color characteristics and its resistance to fading upon exposure to light. |

Predictive Modeling of Complex Environmental and Material Interactions

Predictive modeling and machine learning are emerging as powerful tools in materials science and environmental chemistry. tandfonline.comnih.gov These computational approaches can significantly accelerate the research and development cycle for pigments like this compound by forecasting their behavior under various conditions, thereby reducing the need for lengthy and costly experiments. utupub.fiutupub.fi

Future research will increasingly rely on data-driven models:

Predicting Material Performance: Machine learning algorithms can be trained on existing data to predict the performance of new pigment formulations. mdpi.com For instance, a model could predict the color stability of a this compound-based coating based on inputs like pigment concentration, polymer type, and environmental stressors (e.g., UV radiation, temperature). utupub.fi

Modeling Environmental Fate: Computational models can simulate the potential degradation pathways of this compound in different environmental compartments, such as soil or water. These models can predict the formation of potential breakdown products and estimate the pigment's persistence, providing valuable data for environmental risk assessments. tandfonline.com

Optimizing Synthesis Conditions: Algorithms can be used to analyze experimental data and suggest optimal reaction conditions (e.g., temperature, pH, reactant ratios) to maximize the yield and purity of this compound synthesis, a process known as reaction optimization.

The development of these predictive tools relies on the generation of high-quality experimental data to train and validate the models, reinforcing the synergy between computational and experimental approaches.

| Modeling Application | Input Parameters | Predicted Output | Impact on Research |

| Photodegradation Modeling | Molecular structure of the dye, light intensity, presence of photocatalysts (e.g., TiO2), pH. nih.govmdpi.com | Degradation rate constant; predicted half-life of the pigment in an aqueous environment. | Faster screening of pigment stability and environmental persistence without extensive long-term experiments. utupub.fi |

| Material Durability Prediction | Pigment loading, binder chemistry, UV exposure dose, humidity, temperature cycles. | Color change (ΔE); loss of gloss; expected service lifetime of a coating. | Accelerates the development of long-lasting and weather-resistant products. |

| Environmental Interaction Modeling | Soil organic carbon content, microbial community data, water flow rates, pigment's chemical properties. biorxiv.org | Adsorption/desorption behavior in soil; potential for leaching into groundwater; rate of biodegradation. | Enables proactive environmental risk assessment and informs the design of more benign pigment molecules. |

Q & A

Q. What are the optimal synthetic conditions for Calcoloid Brown RRP to ensure reproducibility in academic laboratories?

- Methodological Answer : Begin by isolating variables such as temperature (e.g., 25–80°C), solvent polarity (e.g., DMSO vs. aqueous systems), and catalyst ratios (e.g., 1:1 to 1:5 molar ratios). Use spectroscopic characterization (e.g., NMR, FT-IR) to validate purity at each step. Reference standardized protocols for analogous compounds to establish baseline parameters .

- Example Data Table :

| Parameter | Tested Range | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Temperature | 25–80°C | 60°C | 98.5 | 72 |

| Catalyst Ratio | 1:1–1:5 | 1:3 | 97.8 | 68 |

| Reaction Time | 2–24 hrs | 12 hrs | 99.1 | 75 |

Q. How can researchers characterize the structural stability of this compound under varying environmental conditions?

- Methodological Answer : Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products. Pair with thermal gravimetric analysis (TGA) and X-ray diffraction (XRD) to monitor phase transitions. Cross-validate findings using computational models (e.g., molecular dynamics simulations) .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its analogs?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for precise molecular weight determination. Combine with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectral regions. Compare results with databases of structurally related compounds to identify unique functional groups .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in multi-institutional studies?

- Methodological Answer : Implement inter-laboratory calibration protocols using certified reference materials. Apply multivariate statistical analysis (e.g., PCA) to identify outlier datasets. For unresolved discrepancies, conduct synchrotron-based crystallography or solid-state NMR to resolve ambiguities in molecular conformation .

Q. What experimental designs are suitable for probing the mechanistic pathways of this compound in catalytic applications?

Q. How can researchers address non-reproducible bioactivity results in studies involving this compound?

- Methodological Answer : Conduct systematic reviews of cell-line authentication and assay conditions (e.g., serum concentration, passage number). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm bioactivity. Apply meta-analysis frameworks to quantify heterogeneity across studies and identify confounding variables .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Apply bootstrapping to assess confidence intervals for small sample sizes. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify non-linear patterns .

Q. How should researchers validate computational predictions of this compound’s thermodynamic properties?

- Methodological Answer : Compare density functional theory (DFT)-predicted Gibbs free energies with experimental calorimetry data (e.g., DSC). Use Bland-Altman plots to quantify agreement between computational and empirical results. Iteratively refine force fields based on discrepancies .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical reporting of negative or null results in this compound research?

Q. How can interdisciplinary teams standardize protocols for this compound research?

- Methodological Answer :

Develop consensus guidelines via Delphi methods involving chemists, biologists, and data scientists. Create open-access repositories for raw datasets and SOPs. Use version-controlled electronic lab notebooks (ELNs) to track protocol iterations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.